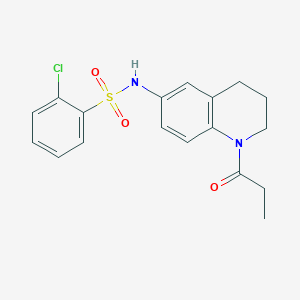

2-chloro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide

Description

2-chloro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline ring system, a propionyl group, and a benzenesulfonamide moiety, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name |

2-chloro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O3S/c1-2-18(22)21-11-5-6-13-12-14(9-10-16(13)21)20-25(23,24)17-8-4-3-7-15(17)19/h3-4,7-10,12,20H,2,5-6,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBFZBHNTWKRKMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the quinoline ring system. One common method involves the cyclization of an appropriate precursor, followed by the introduction of the propionyl group through acylation reactions. The final step involves the sulfonation of the aromatic ring to introduce the benzenesulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the desired chemical transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can modify the quinoline ring or the propionyl group.

Reduction: This can affect the sulfonamide group or other reducible functionalities.

Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

2-chloro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, while the sulfonamide group can inhibit enzyme activity by mimicking the natural substrate. These interactions can disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

- 2-chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one

- 2-chloro-4-nitrotoluene

Uniqueness

Compared to similar compounds, 2-chloro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research and industrial applications.

Biological Activity

2-chloro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a benzenesulfonamide moiety and a tetrahydroquinoline structure, which may contribute to its reactivity and pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 348.87 g/mol. The presence of the chlorine atom at the second position of the aromatic ring and the propionyl group attached to the nitrogen of the tetrahydroquinoline are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H19ClN2O3S |

| Molecular Weight | 348.87 g/mol |

| IUPAC Name | 2-chloro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide |

| CAS Number | 946381-18-6 |

The biological activity of 2-chloro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is believed to stem from its ability to interact with various molecular targets within cells. The quinoline structure can intercalate with DNA, potentially affecting gene expression and cellular replication processes. The sulfonamide group may inhibit enzyme activities by mimicking natural substrates, leading to disruption in metabolic pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Some studies have shown that compounds with similar structures possess antimicrobial properties. The sulfonamide group is known for its antibacterial effects by inhibiting bacterial folate synthesis.

- Antitumor Activity : Preliminary findings suggest that the compound may have potential antitumor effects. It could induce apoptosis in cancer cells through DNA interaction.

- Neuroprotective Effects : There is evidence suggesting that tetrahydroquinoline derivatives exhibit neuroprotective properties, which may be relevant in neurodegenerative diseases.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various sulfonamide derivatives against a range of bacterial strains. The results indicated that compounds structurally similar to 2-chloro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide showed significant inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

Study 2: Antitumor Potential

In vitro studies assessed the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating effective concentrations for inducing apoptosis in cancer cells.

Study 3: Neuroprotection

Research on neuroprotective properties highlighted that similar compounds could mitigate oxidative stress in neuronal cell cultures. This suggests potential applications for treating neurodegenerative disorders like Alzheimer's disease.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-chloro-N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide, and how are intermediates characterized?

- Methodology : Synthesis typically involves multi-step reactions, such as coupling 1-propionyl-1,2,3,4-tetrahydroquinoline-6-amine with 2-chlorobenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Intermediates are characterized via NMR spectroscopy (for structural elucidation) and mass spectrometry (for molecular weight confirmation) .

- Key Steps : Reaction monitoring using thin-layer chromatography (TLC) or HPLC ensures purity at each stage.

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Primary Techniques :

- 1H/13C NMR : Assigns proton and carbon environments (e.g., distinguishing tetrahydroquinoline and sulfonamide moieties).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity.

Q. What preliminary biological activities have been reported for structurally related sulfonamide-tetrahydroquinoline hybrids?

- Reported Activities :

- Antimicrobial : Activity against Gram-positive bacteria (e.g., Staphylococcus aureus) via sulfonamide-mediated enzyme inhibition.

- Anticancer : Cytotoxicity in cancer cell lines (e.g., IC₅₀ values in the µM range) linked to apoptosis induction .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

- Strategies :

- Pharmacokinetic Profiling : Assess bioavailability and metabolic stability (e.g., liver microsome assays).

- Target Engagement Studies : Use techniques like surface plasmon resonance (SPR) to validate binding affinity to proposed targets (e.g., kinases or DNA topoisomerases).

Q. What experimental approaches are recommended to elucidate the mechanism of action for this compound’s anticancer activity?

- Key Methods :

- Transcriptomic/Proteomic Profiling : Identify differentially expressed genes/proteins post-treatment.

- Molecular Docking : Predict interactions with targets like tubulin or HDACs using software (e.g., AutoDock Vina).

Q. How can structural modifications optimize the compound’s pharmacokinetic properties while retaining bioactivity?

- Rational Design :

- Solubility Enhancement : Introduce hydrophilic groups (e.g., hydroxyl or amine) to the tetrahydroquinoline core.

- Metabolic Stability : Replace labile groups (e.g., ester linkages) with stable bioisosteres (e.g., amides).

Q. What challenges arise in crystallographic analysis of this compound, and how can they be addressed?

- Challenges :

- Crystal Quality : Poor diffraction due to flexible sulfonamide or tetrahydroquinoline groups.

- Data Interpretation : Overlapping electron density for chloro and propionyl substituents.

- Solutions :

- Cryocooling : Reduces thermal motion during X-ray data collection.

- SHELXL Refinement : Uses restraints for disordered regions and validates with R-factor convergence .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.